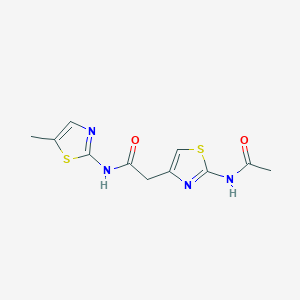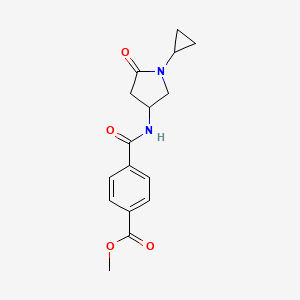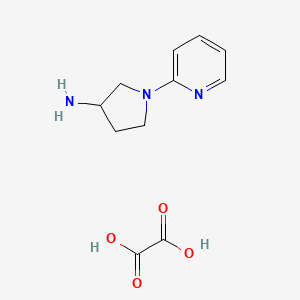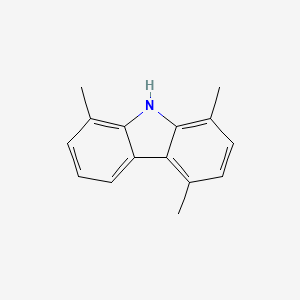
2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H12N4O2S2 and a molecular weight of 296.36. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Researchers have developed methods to synthesize derivatives of thiazole compounds, demonstrating their potential in creating a variety of chemical entities with significant biological activities. These synthesis processes often involve reactions with different mercapto derivatives or via one-pot three-component reactions to produce novel thiazole derivatives with unique properties. For instance, a study outlined the synthesis of 5-methyl-4-phenyl thiazole derivatives, showing anticancer activities against specific cell lines through selective cytotoxicity (Evren et al., 2019). Similarly, novel synthesis routes for creating acetamide derivatives with potential biological applications have been reported, highlighting the chemical versatility and therapeutic promise of these compounds (Alizadeh-bami et al., 2019).
Biological Evaluation and Therapeutic Effects
The synthesized compounds undergo biological evaluation to determine their therapeutic potential. Notably, certain derivatives have shown high selectivity and potency against cancer cell lines, suggesting their potential as anticancer agents. The apoptosis-inducing capabilities of these compounds have been compared to standard treatments like cisplatin, providing insights into their mechanisms of action and effectiveness (Evren et al., 2019). Additionally, other studies have focused on the anticholinesterase activity of thiazole-piperazine derivatives, revealing significant inhibition rates against acetylcholinesterase, which could have implications for treating neurodegenerative diseases (Yurttaş et al., 2013).
Molecular Docking and Antioxidant Activities
Molecular docking studies are crucial for understanding the interactions between synthesized compounds and biological targets. These studies help in identifying the binding affinities and modes of action of the compounds, guiding further modifications to enhance their biological activities. For instance, novel imines and thiazolidinones have been synthesized and their antimicrobial activities evaluated, demonstrating their potential in addressing microbial resistance (Fuloria et al., 2009). Moreover, certain derivatives have been investigated for their antioxidant activities through molecular docking against antioxidant enzyme receptors, offering insights into their potential as therapeutic agents against oxidative stress-related diseases (Hossan, 2020).
Zukünftige Richtungen
Thiazole derivatives continue to be a focus in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, including “2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide”, to act as potential drug molecules with lesser side effects .
Eigenschaften
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c1-6-4-12-10(19-6)15-9(17)3-8-5-18-11(14-8)13-7(2)16/h4-5H,3H2,1-2H3,(H,12,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUTTYOGRAGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetamidothiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2810622.png)



![5-[(4-fluorobenzyl)thio]-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2810627.png)
![methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B2810628.png)
![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810630.png)
![4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2810631.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2810633.png)